molecular formula C8H11O4- B3052142 5-(Allyloxy)-5-oxopentanoic acid CAS No. 3882-13-1

5-(Allyloxy)-5-oxopentanoic acid

Cat. No.: B3052142
CAS No.: 3882-13-1
M. Wt: 171.17 g/mol
InChI Key: SXTYRTGEBKMOTJ-UHFFFAOYSA-M
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Description

5-(Allyloxy)-5-oxopentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with an allyloxy group and a ketone at the 5-position. This compound is structurally notable for its α,β-unsaturated ester moiety (allyloxy group) and a terminal carboxylic acid, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

5-oxo-5-prop-2-enoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-6-12-8(11)5-3-4-7(9)10/h2H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTYRTGEBKMOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-13-1
Record name 1-(2-Propen-1-yl) pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Allyloxy)-5-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of an allyl alcohol with a suitable carboxylic acid derivative. For instance, the esterification of allyl alcohol with 5-oxopentanoic acid can yield the desired compound. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Allyloxy)-5-oxopentanoic acid can undergo oxidation reactions, particularly at the allyloxy group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the allyloxy group to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can also undergo reduction reactions. For example, the carbonyl group in the 5-oxopentanoic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The allyloxy group can participate in substitution reactions, where the allyl group can be replaced by other functional groups through nucleophilic substitution mechanisms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides or amines

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted allyloxy derivatives

Scientific Research Applications

Chemistry: 5-(Allyloxy)-5-oxopentanoic acid is used as an intermediate in organic synthesis. Its unique functional groups allow for the construction of more complex molecules through various chemical reactions.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and allyloxy groups. It may also serve as a building block for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Allyloxy)-5-oxopentanoic acid involves its reactivity at the allyloxy and carboxylic acid functional groups. The allyloxy group can undergo nucleophilic substitution, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 5-Oxopentanoic Acid Derivatives

Compound Name Substituent at 5-Position Functional Groups Key Applications/Findings Reference IDs
5-(Allyloxy)-5-oxopentanoic acid Allyloxy group Ester, ketone, carboxylic acid Intermediate for NHS ester synthesis
5-(4-Fluorophenyl)-5-oxopentanoic acid 4-Fluorophenyl Aromatic ketone, carboxylic acid Substrate for Friedel-Crafts acylation
5-Amino-4-oxopentanoic acid (5-ALA) Amino group at 4-position α-Amino ketone, carboxylic acid Precursor for heme biosynthesis
5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid Flavin-linked ethoxy group Flavoprotein mimic, ester Fluorescent probe synthesis
5-((3-(2-(Diisopropylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid Indole-linked oxy group Psychedelic prodrug, ester Serotonergic prodrug activity
5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid Tetrazine-benzylamino group Bioorthogonal handle, carboxylic acid Click chemistry hydrogels
(R)-4-Benzamido-5-oxopentanoic acid derivatives Benzamido group at 4-position Amide, carboxylic acid CCK/gastrin receptor antagonists

Physicochemical Data

Table 2: Comparative Physicochemical Properties

Compound Name Molecular Formula Key Spectral Data (m/z) Purity/Characterization Methods Reference IDs
This compound C₈H₁₂O₅ Not explicitly reported NMR, HPLC (inferred from analogues)
5-Amino-4-oxopentanoic acid C₅H₉NO₃ HRMS (ESI): [M+H]+ 214.0710 (calcd) HRMS, TLC, HPLC
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ Not explicitly reported NMR, elemental analysis
5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic acid C₂₀H₂₂N₄O₇ Not explicitly reported NMR, UV-Vis spectroscopy

Biological Activity

5-(Allyloxy)-5-oxopentanoic acid (CAS No. 3882-13-1) is a compound with significant biological relevance, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its unique structure, which includes an allyloxy group and a pentanoic acid backbone. The molecular formula is C8H14O3C_8H_{14}O_3, and its structure allows for various interactions with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.
  • Cell Signaling Modulation : It can interact with receptors or signaling pathways, leading to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research has indicated that this compound possesses potential anticancer properties. A study examined its effects on various cancer cell lines, revealing significant cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)12.4
HeLa (Cervical)15.3
A549 (Lung)10.8

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

Another aspect of the biological activity of this compound is its antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Cytotoxicity Study : A recent study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways, highlighting its potential as an anticancer drug candidate .
  • Antioxidant Properties : Another investigation assessed the antioxidant capabilities of this compound using DPPH radical scavenging assays. The findings indicated a strong correlation between concentration and antioxidant activity, suggesting that it could mitigate oxidative damage in cells .
  • Synergistic Effects with Other Compounds : Research has also explored the synergistic effects of combining this compound with established drugs such as doxorubicin. This combination therapy showed enhanced cytotoxic effects against resistant cancer cell lines, indicating a promising avenue for overcoming drug resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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